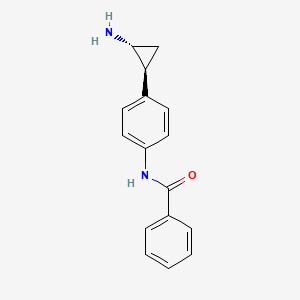
Anti-inflammatory agent 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 22 is a compound known for its significant anti-inflammatory properties. It is used in various therapeutic applications to reduce inflammation and alleviate pain. This compound has garnered attention in the scientific community due to its potential in treating inflammatory diseases and conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 22 typically involves the use of pyrrolidine as a scaffold. One common method includes the Michael addition of ketones to N-substituted maleimide at room temperature in the presence of OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . This reaction yields pyrrolidine-2,5-dione derivatives, which are then further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of Anti-inflammatory agent 22 involves the inhibition of key enzymes and signaling pathways associated with inflammation. It targets cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to decreased expression of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Aspirin: Another NSAID known for its anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a similar mechanism of action to ibuprofen.
Uniqueness
Anti-inflammatory agent 22 is unique in its ability to modulate multiple signaling pathways simultaneously, providing a broader anti-inflammatory effect compared to other NSAIDs. Its specific interaction with both COX enzymes and NF-κB pathways sets it apart from traditional NSAIDs, which primarily target COX enzymes.
Eigenschaften
Molekularformel |
C22H16O6 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-5-hydroxyphenyl] benzoate |
InChI |
InChI=1S/C22H16O6/c23-16-8-9-17(18(24)10-6-14-7-11-19(25)20(26)12-14)21(13-16)28-22(27)15-4-2-1-3-5-15/h1-13,23,25-26H/b10-6+ |
InChI-Schlüssel |
SOPVGBOKHBQLRO-UXBLZVDNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)C=CC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


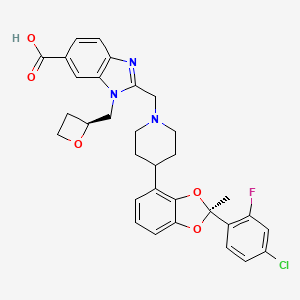
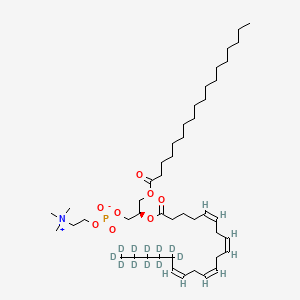
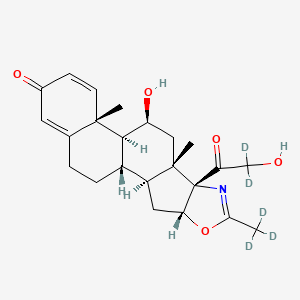
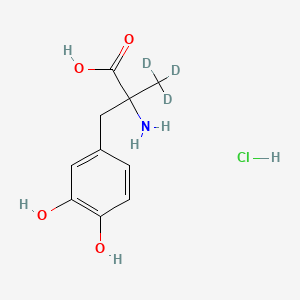




![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
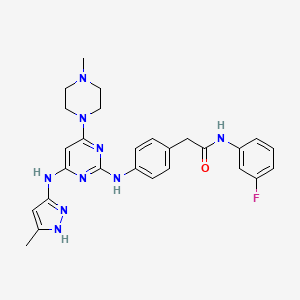
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
